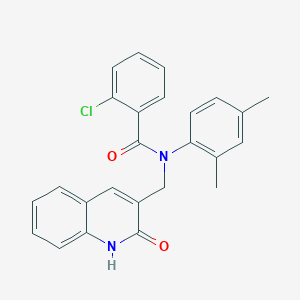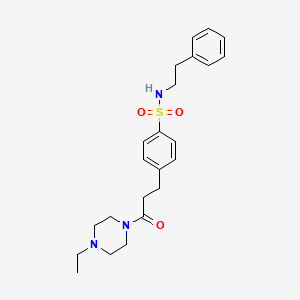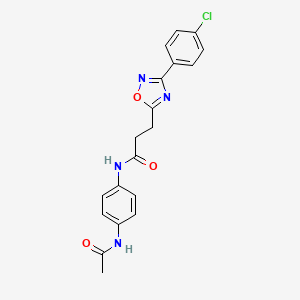
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用機序
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the modulation of oxidative stress. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate oxidative stress, which is a key contributor to many diseases. In animal models of neurodegenerative diseases, N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One advantage of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its wide range of potential therapeutic applications. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, as well as potential neuroprotective effects. However, one limitation of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential therapeutic applications.
合成法
The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenylhydrazine with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to yield N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been optimized to yield high purity and high yield.
科学的研究の応用
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-15-6-8-16(9-7-15)22-17(26)10-11-18-23-19(24-27-18)13-2-4-14(20)5-3-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXIHPGFSKNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

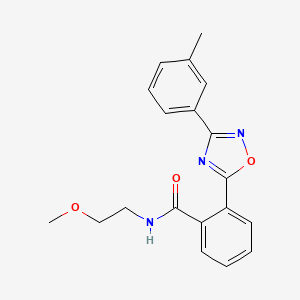
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)

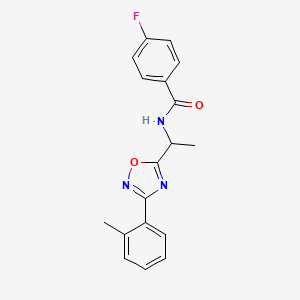
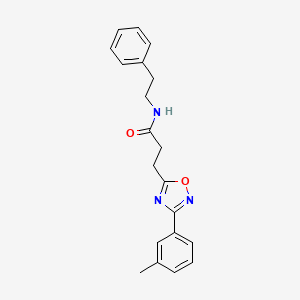

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)
